(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Description
Properties
IUPAC Name |
(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)8(9)3-7(4-8,5-10)11-6/h10H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBLOZUACCSMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) in the compound acts as a nucleophile, enabling reactions with electrophiles. Key examples include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in anhydrous THF under basic conditions (K₂CO₃) to form N-alkylated derivatives.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, THF, 25°C | N-Methyl derivative (yield: 72%) |
| Acylation | AcCl, DCM, 0–5°C | Acetamide product (yield: 85%) |
Oxidation and Reduction Reactions
The hydroxymethyl (-CH₂OH) group undergoes redox transformations:
-
Oxidation : Using Dess-Martin periodinane (DMP) in dry CH₂Cl₂ converts the alcohol to a ketone .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces ester intermediates to primary alcohols.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | DMP, CH₂Cl₂, 25°C | Ketone derivative (yield: 78%) |
| Reduction | LiAlH₄, THF, reflux | Alcohol intermediate (yield: 90%) |
Esterification and Amidation
The hydroxyl group participates in esterification:
-
Reacts with acetic anhydride in pyridine to form acetate esters.
-
Forms carbamates when treated with isocyanates under mild conditions.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Ac₂O, pyridine, 25°C | Acetylated product (yield: 88%) |
| Carbamate Formation | PhNCO, DCM, 0°C | Phenylcarbamate (yield: 76%) |
Cycloaddition and Ring-Opening Reactions
The bicyclic structure enables unique reactivity:
-
[2+2] Cycloaddition : Under iridium catalysis and blue LED light, reacts with alkenes to form strained bicyclic adducts .
-
Ring-Opening : Acidic conditions (HCl/MeOH) cleave the oxabicyclo ring, generating linear diols.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| [2+2] Cycloaddition | Ir catalyst, CH₂Cl₂, blue LEDs | Bicyclic adduct (yield: 62%) |
| Acidic Ring-Opening | HCl/MeOH, 60°C | Linear diol (yield: 95%) |
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar bicyclic amines due to steric effects from the dimethyl groups and electronic influences of the oxabicyclo framework.
| Feature | Impact on Reactivity |
|---|---|
| 3,3-Dimethyl Groups | Hinders nucleophilic attack at adjacent positions |
| Oxabicyclo Framework | Enhances stability under acidic conditions |
Scientific Research Applications
Key Reactions
- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction : The amino group can be reduced to produce an amine.
- Substitution : Both the amino and hydroxyl groups can participate in substitution reactions to yield various derivatives.
These reactions typically utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, under controlled conditions using solvents like dichloromethane or ethanol .
Chemistry
In synthetic organic chemistry, (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol serves as a versatile building block for the creation of novel chemical entities. Its unique structure allows chemists to explore new synthetic pathways and develop complex molecules that may have significant biological activity .
Biology
The compound is being investigated for its role in enzyme interactions and as a potential inhibitor in specific biological pathways. Studies suggest that its functional groups enable it to form hydrogen bonds with enzymes or receptors, potentially modulating their activity . This property makes it valuable for research in biochemistry and pharmacology.
Medicine
In medicinal chemistry, (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is being explored for its therapeutic properties. It may serve as a precursor in drug development, particularly for compounds targeting neurological or metabolic disorders due to its ability to cross biological membranes effectively .
Case Study 1: Enzyme Inhibition
Recent studies have demonstrated that derivatives of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, compounds derived from this scaffold were shown to inhibit the activity of certain kinases, suggesting potential applications in cancer therapy .
Case Study 2: Antioxidant Activity
Research has indicated that related compounds exhibit significant antioxidant properties through radical scavenging mechanisms. The DPPH assay revealed that several derivatives have comparable or superior antioxidant activity compared to standard antioxidants like ascorbic acid . This positions (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol as a candidate for developing nutraceuticals aimed at oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
- (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Uniqueness
(4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexan-1-yl)methanol is unique due to its specific combination of functional groups and bicyclic structure This uniqueness allows for distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound characterized by its unique structural features, including an amino group and a hydroxyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The chemical structure of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | (4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
| CAS Number | 2253640-39-8 |
| Molecular Formula | C₈H₁₅N₁O₂ |
| Molecular Weight | 155.21 g/mol |
The biological activity of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds, facilitating interactions with enzymes and receptors, potentially modulating their activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptor sites, influencing signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
Anticancer Potential
Recent studies have explored the cytotoxic effects of related compounds against various cancer cell lines, suggesting that (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol could also possess anticancer activity.
Study 1: Synthesis and Evaluation
A study published in PubMed evaluated the synthesis of novel derivatives based on bicyclic structures similar to (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol and their biological activities, including antioxidant and cytotoxic effects against A549 lung cancer cell lines.
Findings :
- The synthesized compounds exhibited varying degrees of cytotoxicity.
- The most effective derivative showed an IC50 value of 11.20 µg/mL against A549 cells, indicating strong anticancer potential .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol with target enzymes.
Results :
The docking simulations revealed that the compound binds effectively to active sites of key enzymes involved in cancer metabolism, suggesting a potential role as a therapeutic agent .
Comparison with Similar Compounds
To understand the uniqueness of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol, it is beneficial to compare it with similar bicyclic compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol | Lacks amino group | Moderate antioxidant |
| (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-y) | Different methyl substitution | Anticancer activity |
Q & A
Q. Table 1: Comparison of Synthetic Routes
(Advanced) How can researchers resolve contradictions in reported solvolysis reactivity data for this compound?
Answer:
Contradictions in solvolysis outcomes (e.g., displacement vs. fragmentation) arise from experimental variables:
- Leaving group quality : Brosylates (excellent leaving groups) favor fragmentation over displacement. Use weaker leaving groups (e.g., tosylates) to study competing mechanisms .
- Solvent nucleophilicity : Less nucleophilic solvents (e.g., acetone) enhance fragmentation, while polar aprotic solvents (e.g., DMF) favor displacement. Systematic solvent screening is critical .
- Temperature effects : Elevated temperatures accelerate fragmentation; kinetic vs. thermodynamic control must be assessed via time-resolved NMR or HPLC .
Q. Methodological Approach :
Conduct solvolysis under standardized conditions (fixed temperature, solvent, leaving group).
Use <sup>1</sup>H-NMR to quantify product ratios (displacement vs. fragmentation).
Apply multivariate analysis to isolate variables contributing to discrepancies .
(Basic) What spectroscopic techniques are optimal for structural confirmation of this bicyclic compound?
Answer:
- <sup>1</sup>H-NMR : Key for confirming stereochemistry and ring strain. The endo/exo configuration of substituents is discernible via coupling constants (e.g., endo protons exhibit distinct splitting patterns due to restricted rotation) .
- <sup>13</sup>C-NMR : Identifies quaternary carbons (e.g., C3 and C3-dimethyl groups) and oxygenated carbons (C1-methanol).
- IR Spectroscopy : Hydroxyl (3200–3600 cm<sup>-1</sup>) and amine (1650–1580 cm<sup>-1</sup>) stretches validate functional groups.
- Mass Spectrometry (HRMS) : Confirms molecular formula (C9H15NO2) and fragmentation patterns indicative of bicyclic cleavage .
(Advanced) What computational or experimental strategies elucidate stereochemical outcomes in derivatives of this compound?
Answer:
- X-ray Crystallography : Resolves absolute configuration of the bicyclic core. For example, the endo configuration of the ethoxycarbonyl group in ethyl 2-oxabicyclo[2.1.1]hexane-5-carboxylate was confirmed via crystallography .
- Dynamic NMR (DNMR) : Detects ring-flipping barriers in bicyclic systems. Low-temperature NMR can "freeze" conformational exchange, revealing diastereotopic protons .
- DFT Calculations : Predict preferred transition states during derivatization (e.g., amination or oxidation) to guide synthetic routes. Compare computed <sup>13</sup>C-NMR shifts with experimental data for validation .
(Advanced) How does the bicyclic framework influence thermal and oxidative stability?
Answer:
- Thermal Stability : The strained bicyclo[2.1.1]hexane ring undergoes thermolysis at >100°C, fragmenting into acyclic ketones (e.g., ethyl 2-ethenyl-4-oxobutyrate from ester derivatives) .
- Oxidative Sensitivity : PCC oxidation of the C1-methanol group triggers ring rearrangement. For example, oxidation yields 2,7-dioxabicyclo[3.2.1]oct-3-ene via aldehyde intermediacy, highlighting strain-driven reactivity .
Q. Mitigation Strategies :
- Use low-temperature oxidation (e.g., Swern conditions) to minimize rearrangements.
- Stabilize intermediates via in situ protection (e.g., silyl ethers for the alcohol group) .
(Basic) What role does this compound serve as a building block in pharmaceutical research?
Answer:
The bicyclic core and functional groups enable diverse applications:
- Spirocyclic Systems : The amino and hydroxyl groups facilitate spiroannulation with piperidines or tetrahydrofurans for bioactive molecule synthesis (e.g., Enamine Ltd’s catalog references ).
- Prodrug Design : The methanol group can be esterified to modulate pharmacokinetics.
- SAR Studies : Systematic modification of the amino and dimethyl groups explores steric and electronic effects on target binding .
(Advanced) How can researchers address low yields in the photocycloaddition synthesis route?
Answer:
Low yields arise from competing polymerization or side reactions. Optimize via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
